molecular formula C4H2Na2O4 B7949634 Disodium but-2-enedioate CAS No. 54060-75-2

Disodium but-2-enedioate

Cat. No. B7949634
CAS RN: 54060-75-2
M. Wt: 160.04 g/mol
InChI Key: MSJMDZAOKORVFC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium but-2-enedioate is a useful research compound. Its molecular formula is C4H2Na2O4 and its molecular weight is 160.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium but-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium but-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
Disodium but-2-enedioate can be synthesized by the reaction of maleic acid with sodium hydroxide followed by decarboxylation.

Starting Materials
Maleic acid, Sodium hydroxide, Wate

Reaction
Step 1: Dissolve maleic acid in water., Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 7-8., Step 3: Heat the solution to 80-90°C for 1-2 hours., Step 4: Cool the solution and filter the precipitate., Step 5: Wash the precipitate with water and dry it., Step 6: Decarboxylate the precipitate by heating it to 200-250°C for 1-2 hours., Step 7: Dissolve the resulting disodium but-2-enedioate in water and filter if necessary.

properties

IUPAC Name

disodium;but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJMDZAOKORVFC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873770
Record name Disodium 2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 2-Butenedioic acid (2Z)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Disodium but-2-enedioate

CAS RN

371-47-1, 54060-75-2
Record name 2-Butenedioic acid (2Z)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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